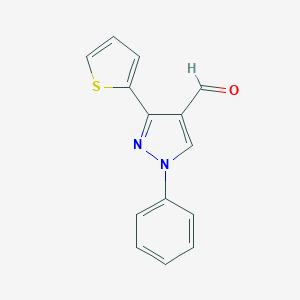

1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenyl-3-thiophen-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDFEBGVPKLCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347332 | |

| Record name | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210825-11-9 | |

| Record name | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active agents. This document details the synthetic pathway, experimental protocols, and analytical characterization of the title compound.

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation of 2-acetylthiophene with phenylhydrazine to form the corresponding phenylhydrazone intermediate. The subsequent and key step is the Vilsmeier-Haack reaction, which facilitates the cyclization and formylation of the hydrazone to yield the target pyrazole-4-carbaldehyde.[1][2][3] This reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[4]

Synthesis Workflow

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of 1-(Thiophen-2-yl)ethan-1-one phenylhydrazone (Intermediate)

-

In a round-bottom flask, dissolve 2-acetylthiophene (1 equivalent) in ethanol.

-

Add phenylhydrazine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the phenylhydrazone intermediate.

Synthesis of this compound (Vilsmeier-Haack Reaction)

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF).

-

Stir the mixture at 0-5 °C for 30 minutes.

-

Add a solution of 1-(Thiophen-2-yl)ethan-1-one phenylhydrazone (1 equivalent) in DMF dropwise to the freshly prepared Vilsmeier reagent.

-

After the addition is complete, stir the reaction mixture at room temperature for 30 minutes and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic.

-

The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Characterization Data

The structural elucidation of the synthesized this compound is confirmed by various spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₂OS |

| Molecular Weight | 254.31 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | Not explicitly reported, expected in the range of similar pyrazoles (e.g., 142-146 °C for 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde)[5] |

| Yield | Good to excellent (based on similar reactions) |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, δ ppm) | ~9.9-10.0 (s, 1H, -CHO), ~8.4 (s, 1H, pyrazole-H), ~7.2-7.8 (m, 8H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~185 (-CHO), ~150-155 (pyrazole C3), ~118-140 (aromatic and pyrazole carbons) |

| FT-IR (KBr, cm⁻¹) | ~1670-1690 (C=O stretching of aldehyde), ~1590-1600 (C=N stretching of pyrazole), ~3050-3100 (Ar C-H stretching) |

| Mass Spectrometry (m/z) | [M]⁺ expected at 254 |

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound via the Vilsmeier-Haack reaction. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The versatile pyrazole-4-carbaldehyde core can be further functionalized to generate a library of novel compounds for biological screening.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

Spectroscopic and Synthetic Profile of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of the heterocyclic compound 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde. This pyrazole derivative is a valuable building block in medicinal chemistry, and a thorough understanding of its characterization and preparation is essential for its application in drug discovery and development.

Molecular Structure and Properties

Molecular Formula: C₁₄H₁₀N₂OS

Molecular Weight: 254.31 g/mol

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Pyrazole-H | ~8.92 | Singlet | H5 of pyrazole ring |

| Aldehyde-H | ~8.35 | Singlet | -CHO proton |

| Aromatic-H | 7.2 - 7.6 | Multiplet | Phenyl and Thienyl protons |

| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |

| C=O | - | Aldehyde carbonyl carbon |

| Aromatic C | - | Phenyl, Thienyl, and Pyrazole carbons |

Note: Specific chemical shift values for ¹³C NMR were not explicitly found in the searched literature, but the presence of characteristic signals for the pyrazole, thiazole, and thiophene moieties, as well as the substituents on the phenyl ring, were confirmed for derivative compounds.

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (aldehyde) | ~1640 - 1680 |

| C=N (pyrazole) | ~1580 - 1620 |

| C-H (aromatic) | ~3000 - 3100 |

Mass Spectrometry

| Technique | m/z (Mass-to-Charge Ratio) | Assignment |

| ESI-MS | 254.05 | [M]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through a two-step process starting from commercially available reagents.[1]

Step 1: Synthesis of the Hydrazone Intermediate

-

Condensation Reaction: Acetyl thiophene is condensed with phenylhydrazine in the presence of a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction.

-

Work-up: The resulting hydrazone intermediate is isolated by filtration and purified by recrystallization.

Step 2: Vilsmeier-Haack Cyclization

-

Reagent Preparation: The Vilsmeier reagent is prepared in situ by the reaction of phosphoryl chloride (POCl₃) with dimethylformamide (DMF).

-

Cyclization: The hydrazone intermediate from Step 1 is added to the Vilsmeier reagent.

-

Reaction Conditions: The reaction mixture is heated, typically under reflux, for a specified period to effect cyclization and formylation.[1]

-

Work-up and Purification: The reaction is quenched with ice-water, and the crude product is collected by filtration. The final product, this compound, is purified by recrystallization from a suitable solvent such as ethanol.[1]

Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

References

physical and chemical properties of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the heterocyclic compound 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its synthesis, characterization, and potential therapeutic applications.

Core Compound Information

This compound is a substituted pyrazole derivative featuring a phenyl group at the 1-position, a thienyl group at the 3-position, and a carbaldehyde (formyl) group at the 4-position of the pyrazole ring. The presence of these functional groups imparts specific chemical reactivity and potential biological activity to the molecule.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₂OS | |

| Molecular Weight | 254.31 g/mol | |

| CAS Number | 210825-11-9 |

Physicochemical Properties

While specific experimental data for the melting point, solubility, and spectral characteristics of this compound are not widely available in the cited literature, data for structurally similar pyrazole-4-carbaldehyde derivatives can provide valuable insights.

Table 2: Physicochemical Data of Related Pyrazole-4-carbaldehyde Derivatives

| Compound | Melting Point (°C) | Key Spectral Data | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | 142-146 | - | |

| 3-Phenyl-1H-pyrazole-4-carboxaldehyde | 142-147 | - | |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | - | ¹H NMR (DMSO): δ 9.17-9.24 (s, 1H, CHO), 8.24 (s, 1H, pyrazole-H), 6.98-7.94 (m, Ar-H). IR (KBr, cm⁻¹): 2798 (C-H, CHO), 1640 (C=O, CHO), 1529 (C=N, pyrazole). |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent and widely employed strategy for the formylation of pyrazole rings.

General Experimental Protocol: Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

This protocol is a generalized procedure based on the synthesis of similar pyrazole-4-carbaldehyde derivatives.

Materials:

-

Substituted acetophenone phenylhydrazone (precursor)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Appropriate solvent for recrystallization (e.g., ethanol, DMF)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath. Add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled. The formation of the Vilsmeier reagent, a chloromethyleniminium salt, occurs.

-

Formylation Reaction: To the prepared Vilsmeier reagent, add the corresponding substituted acetophenone phenylhydrazone precursor portion-wise while maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, and then heat as required (e.g., 60-70 °C) for several hours to ensure the completion of the cyclization and formylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Isolation: The precipitated solid product is collected by filtration, washed thoroughly with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the pure pyrazole-4-carbaldehyde derivative.

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. Many have been investigated for their anti-inflammatory, analgesic, and anticancer properties. The biological effects of these compounds are often attributed to their ability to interact with and modulate the activity of specific enzymes and signaling pathways.

Anti-inflammatory Activity: COX-2 Inhibition

A significant number of pyrazole-containing compounds exhibit anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

In-Depth Technical Guide: 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde (CAS 210825-11-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available information regarding CAS 210825-11-9. It is intended for research and informational purposes only. Detailed experimental protocols and specific biological data for this exact compound are limited in publicly accessible literature. Much of the information regarding its synthesis and potential biological activity is extrapolated from studies on structurally similar pyrazole-4-carbaldehyde derivatives.

Core Properties and Structure

1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a central pyrazole ring substituted with phenyl, thienyl, and carbaldehyde groups. Its chemical structure and basic properties are summarized below.

Chemical Structure

The structure of this compound consists of a pyrazole ring with a phenyl group attached at the N1 position, a thiophene ring linked at the C3 position, and a formyl (carbaldehyde) group at the C4 position.

Basic Properties

The fundamental physicochemical properties of this compound are presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 210825-11-9 | [Various Chemical Suppliers] |

| IUPAC Name | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | [Various Chemical Suppliers] |

| Molecular Formula | C14H10N2OS | [Various Chemical Suppliers] |

| Molecular Weight | 254.31 g/mol | [Various Chemical Suppliers] |

| SMILES | O=Cc1cn(n=c1c2cccs2)c3ccccc3 | [Various Chemical Suppliers] |

| Appearance | Pale yellow to light brown crystalline solid (based on analogs) | |

| Solubility | Insoluble in water; soluble in DMF and DMSO (based on analogs) |

Synthesis Methodology

General Experimental Protocol (Vilsmeier-Haack Reaction)

This protocol is a generalized procedure based on the synthesis of similar pyrazole-4-carbaldehydes and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Formation of the Hydrazone Intermediate

-

An appropriately substituted acetophenone (in this case, 2-acetylthiophene) is reacted with phenylhydrazine in a suitable solvent such as ethanol, often with a catalytic amount of acid (e.g., acetic acid).

-

The reaction mixture is typically refluxed for several hours.

-

The resulting hydrazone is then isolated, purified (e.g., by recrystallization), and characterized.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

The purified hydrazone is dissolved in a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl3) and a suitable amide solvent like N,N-dimethylformamide (DMF).

-

The reaction is stirred, often at an elevated temperature (e.g., 60-80 °C), for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate).

-

The precipitated product, this compound, is then collected by filtration, washed, dried, and purified, typically by recrystallization from a suitable solvent like ethanol or a solvent mixture.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Caption: General synthesis workflow for this compound.

Potential Biological Activities and Mechanism of Action

Direct studies on the biological activity and mechanism of action of CAS 210825-11-9 are not available in the public domain. However, the broader class of pyrazole-containing compounds is of significant interest in medicinal chemistry due to their wide range of pharmacological properties. Research on structurally related pyrazole-4-carbaldehyde derivatives suggests potential for the following activities:

-

Anti-inflammatory Activity: Many pyrazole derivatives have been investigated for their anti-inflammatory properties.[1][2] Some have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.[2]

-

Antioxidant Activity: The pyrazole scaffold is present in compounds that exhibit antioxidant properties, which are evaluated through various radical scavenging assays.[1]

-

Antimicrobial Activity: Several studies have reported the antibacterial and antifungal activities of pyrazole derivatives against a range of pathogens.

-

Anticancer Activity: Certain substituted pyrazoles have demonstrated cytotoxic effects against various cancer cell lines.[3]

Mechanism of Action: The mechanism of action for this specific compound is unknown. For related pyrazole compounds, proposed mechanisms often involve the inhibition of specific enzymes or interference with signaling pathways. Without dedicated research on CAS 210825-11-9, any discussion of its mechanism of action would be purely speculative.

Logical Relationship of Potential Biological Screening

The following diagram outlines a logical workflow for the initial biological screening of a novel pyrazole derivative like this compound, based on the activities of its analogs.

Caption: Logical workflow for the initial biological evaluation of the target compound.

Conclusion and Future Directions

This compound (CAS 210825-11-9) is a readily characterizable heterocyclic compound. While specific research on this molecule is sparse, the existing literature on analogous pyrazole-4-carbaldehydes provides a solid foundation for its synthesis and suggests promising avenues for biological investigation.

For researchers and drug development professionals, this compound represents an opportunity for further exploration. Future work should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Conducting comprehensive in vitro and in vivo studies to determine its biological activity profile.

-

Elucidating its mechanism of action to understand its molecular targets and signaling pathways.

-

Performing structure-activity relationship (SAR) studies to identify more potent and selective derivatives.

Such research will be crucial in determining the therapeutic potential of this and related compounds.

References

The Ascendant Therapeutic Potential of Novel Thienyl-Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The confluence of thiophene and pyrazole rings has given rise to a novel class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide delves into the core of thienyl-pyrazole compounds, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. The information presented herein is curated from recent scientific literature to provide an in-depth resource for researchers actively engaged in the discovery and development of new therapeutic agents.

Quantitative Biological Activity

The biological evaluation of novel thienyl-pyrazole derivatives has revealed significant potential across various therapeutic areas, most notably in oncology and microbiology. The following tables summarize the quantitative data from several key studies, providing a comparative landscape of the potency of these compounds.

Anticancer Activity

Thienyl-pyrazole compounds have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.

| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) | Reference |

| 1 | MCF-7 | Breast Carcinoma | 4.02 ± 0.02 | [1][2][3] |

| HepG-2 | Liver Carcinoma | 4.52 ± 0.04 | [1][2][3] | |

| 3c | MCF-7 | Breast Carcinoma | 8.35 ± 0.03 | [1][2][3] |

| HepG-2 | Liver Carcinoma | 7.88 ± 0.01 | [1][2][3] | |

| HD05 | Various | 9 Cancer Panels | Growth Inhibition |

Table 1: In Vitro Anticancer Activity of Selected Thienyl-Pyrazole Derivatives.

Kinase Inhibitory Activity

A significant mechanism underlying the anticancer activity of thienyl-pyrazole compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 1 | EGFR | 0.092 | [1][2][3] |

| VEGFR-2 | 0.215 | [1][2][3] | |

| BRAFV600E | 2.026 | [1][2][3] | |

| 3c | EGFR | 0.113 | [1][2][3] |

| VEGFR-2 | 0.188 | [1][2][3] | |

| BRAFV600E | 0.088 | [1][2][3] |

Table 2: Kinase Inhibitory Activity of Thienyl-Pyrazole Compounds.

Experimental Protocols

Reproducibility and advancement in research are contingent on detailed and accurate experimental methodologies. This section provides an overview of the key protocols employed in the synthesis and biological evaluation of thienyl-pyrazole compounds.

General Synthesis of Thieno[3,2-d]thiazole Pyrazoline Derivatives

The synthesis of thienyl-pyrazole compounds often involves multi-step reactions. A common route to obtaining thieno[3,2-d]thiazole derivatives involves the Gewald reaction.[1][2][3]

-

Starting Material : The synthesis typically begins with a pyrazolinone-thiazolinone derivative.[1][2][3]

-

Gewald Reaction : The key precursor is treated with a series of active methylene compounds such as malononitrile, ethyl cyanoacetate, cyanoacetohydrazide, or cyanothioacetamide.[1][2][3]

-

Reaction Conditions : The reaction is carried out in the presence of elemental sulfur and a base, commonly triethylamine.[1][2][3]

-

Purification : The final products are purified using standard techniques like recrystallization or column chromatography.

-

Characterization : The structure of the synthesized compounds is confirmed by spectroscopic methods such as IR, 1H-NMR, and mass spectrometry.[1][2][3]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding : Cancer cells (e.g., MCF-7, HepG-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of the thienyl-pyrazole compounds for a specified period (e.g., 48 hours).

-

MTT Addition : After the incubation period, MTT solution is added to each well.

-

Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Kinase Inhibition Assay

Biochemical kinase assays are employed to determine the direct inhibitory effect of the compounds on specific kinases. A common method is a luminescent kinase assay.

-

Reaction Setup : Recombinant human kinase (e.g., EGFR, VEGFR-2, or BRAF V600E) is incubated with a specific substrate and ATP in a kinase assay buffer.

-

Inhibitor Addition : The thienyl-pyrazole compound is added at various concentrations.

-

Kinase Reaction : The reaction is initiated and allowed to proceed for a defined time at a controlled temperature.

-

ATP Measurement : A reagent that quantifies the remaining ATP is added. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis : The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined from the dose-response curve.

Visualizing Molecular Mechanisms and Workflows

To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathway Inhibition

Thienyl-pyrazole compounds exert their anticancer effects by inhibiting key kinases in cellular signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and structural confirmation of novel thienyl-pyrazole compounds.

Experimental Workflow: In Vitro Biological Evaluation

This diagram outlines the key steps involved in assessing the biological activity of the synthesized thienyl-pyrazole compounds in a laboratory setting.

References

- 1. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Versatile Reactivity of the Carbaldehyde Group in Pyrazoles: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, with its derivatives forming the basis of numerous therapeutic agents and functional materials. The introduction of a carbaldehyde group onto the pyrazole ring unlocks a rich and diverse chemistry, providing a versatile synthetic handle for the construction of complex molecular architectures. This technical guide delves into the core reactivity of the pyrazole carbaldehyde group, offering a comprehensive overview of its synthesis, key reactions, and applications, supplemented with detailed experimental protocols and quantitative data.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, possesses a unique electronic profile that significantly influences the reactivity of its substituents. The electron-withdrawing nature of the pyrazole ring, coupled with the inherent electrophilicity of the carbonyl carbon, renders the carbaldehyde group highly susceptible to a wide array of chemical transformations. This reactivity has been extensively exploited in organic synthesis, leading to the development of novel methodologies for the preparation of biologically active compounds and advanced materials.[1][2][3]

Synthesis of Pyrazole Carbaldehydes: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6] This formylation reaction typically involves the treatment of a suitable pyrazole precursor, often a hydrazone, with the Vilsmeier reagent, which is generated in situ from phosphoryl chloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF).[7][8] The reaction proceeds through an electrophilic substitution mechanism, yielding the corresponding pyrazole-4-carbaldehyde in good yields.[9]

Experimental Protocol: General Procedure for the Vilsmeier-Haack Cyclization for the Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes

A solution of the appropriate hydrazone (1.0 mmol) in dry DMF (4 mL) is cooled in an ice bath. To this stirred solution, phosphoryl chloride (POCl₃, 3.0 mmol) is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for 4 hours.[7] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a dilute solution of sodium hydroxide. The resulting precipitate is collected by filtration, washed with water, and left to stand overnight. The crude product is then purified by flash column chromatography using an appropriate eluent system, typically a mixture of ethyl acetate and petroleum ether, to afford the desired 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[7]

Table 1: Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction

| Starting Material (Hydrazone) | Product | Yield (%) | Reference |

| N'-(1-phenylethylidene)benzohydrazide | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Good | [8] |

| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 48 | [5] |

| Galloyl hydrazide derived hydrazones | 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | - | [4] |

| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes | - | Good | [7] |

Key Reactions of the Pyrazole Carbaldehyde Group

The electrophilic nature of the carbaldehyde group in pyrazoles allows it to participate in a wide range of chemical reactions, providing access to a diverse array of functionalized pyrazole derivatives.

Condensation Reactions

Condensation reactions are among the most explored transformations of pyrazole carbaldehydes, particularly the Knoevenagel condensation.[10][11] This reaction involves the base-catalyzed condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, to yield a new carbon-carbon double bond.[11][12]

Experimental Protocol: Knoevenagel Condensation of Pyrazole Aldehydes

To a solution of the pyrazole aldehyde (1 mmol) and malononitrile (1.2 mmol) in a 1:1 mixture of water and ethanol (10 mL), ammonium carbonate (20 mol%) is added. The reaction mixture is then subjected to sonication at ambient temperature.[11] The progress of the reaction is monitored by TLC. Upon completion, the precipitate formed is filtered, washed with water, and dried to afford the corresponding 2-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)malononitrile.[11]

Table 2: Knoevenagel Condensation of Pyrazole Aldehydes

| Pyrazole Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ | Water:Ethanol (1:1) | High | [11] |

| 1,3-Diaryl-1H-pyrazole-4-carbaldehydes | Malonic acid or ester | - | - | - | [10] |

Wittig Reaction

The Wittig reaction provides a powerful tool for the synthesis of alkenes from aldehydes. Pyrazole carbaldehydes readily undergo the Wittig reaction with phosphorus ylides to furnish a variety of vinylpyrazoles.[13][14] This reaction is highly valuable for introducing alkenyl substituents onto the pyrazole core.

Experimental Protocol: Wittig Reaction of Pyrazole Aldehydes

A solution of the corresponding 4-chloromethyl pyrazole derivative and triphenylphosphine in a suitable solvent is refluxed to form the triphenyl(4-pyrazolylmethyl)phosphonium chloride salt. This phosphonium salt is then treated with a strong base, such as sodium ethoxide, to generate the ylide in situ. The pyrazole carbaldehyde is then added to the ylide solution, and the reaction mixture is stirred at room temperature. The resulting vinylpyrazole is isolated and purified using standard chromatographic techniques.[13]

Reduction and Oxidation Reactions

The carbaldehyde group of pyrazoles can be readily reduced to a hydroxymethyl group or oxidized to a carboxylic acid group, providing further avenues for functionalization.[10][13]

-

Reduction: Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of pyrazole carbaldehydes to the corresponding alcohols under mild conditions.[13]

-

Oxidation: Various oxidizing agents can be employed for the conversion of the carbaldehyde to a carboxylic acid.

Multicomponent Reactions

Pyrazole carbaldehydes are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic step.[15][16][17] These reactions are of significant interest in medicinal chemistry for the generation of diverse compound libraries. For instance, pyrazole-4-carbaldehydes can participate in Biginelli-type reactions with a β-ketoester and urea or thiourea to yield tetrahydropyrimidinones or thiones.[12]

Applications in Drug Discovery and Materials Science

The diverse reactivity of the pyrazole carbaldehyde group has positioned it as a critical building block in the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][4][13][18] Furthermore, the unique photophysical properties of some pyrazole derivatives synthesized from these aldehydes make them promising candidates for applications in materials science, such as in the development of fluorescent sensors and organic light-emitting diodes (OLEDs).[5]

Visualizing the Chemistry: Reaction Pathways and Workflows

To further elucidate the synthetic pathways and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction.

Caption: Experimental workflow for the Knoevenagel condensation of pyrazole aldehydes.

Caption: Overview of the reactivity of the pyrazole carbaldehyde group.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. nbinno.com [nbinno.com]

- 4. chemmethod.com [chemmethod.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 17. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sciensage.info [sciensage.info]

A Comprehensive Technical Review of 1-Phenyl-3-thienyl-pyrazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast library of pyrazole-based compounds, 1-phenyl-3-thienyl-pyrazole derivatives have emerged as a particularly promising class, exhibiting a wide spectrum of biological activities. The unique structural combination of a phenyl ring at the N1 position and a thienyl moiety at the C3 position imparts favorable physicochemical properties, enhancing their potential as drug candidates. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of 1-Phenyl-3-thienyl-pyrazole Derivatives

The synthesis of 1-phenyl-3-thienyl-pyrazoles and their pyrazoline precursors is most commonly achieved through a well-established synthetic pathway involving the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with phenylhydrazine.

General Synthetic Workflow

The logical flow for the synthesis typically involves two main stages: the formation of a thiophene-containing chalcone and its subsequent conversion to the pyrazole ring.

Detailed Experimental Protocol: Synthesis of Pyrazoline Derivatives

This protocol outlines the synthesis of 1,3,5-trisubstituted pyrazoline derivatives from chalcones.

Step 1: Synthesis of Chalcone Intermediate (e.g., 1-(Thiophen-2-yl)-3-phenyl-prop-2-en-1-one)

-

Dissolve an appropriate 2-acetylthiophene (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH), dropwise to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture overnight. The formation of a solid precipitate indicates the progress of the reaction.

-

Filter the resulting solid, wash thoroughly with water until the filtrate is neutral (pH ~7), and then wash with cold ethanol.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Step 2: Cyclization to form Pyrazoline Derivative

-

Reflux a mixture of the synthesized chalcone (1 equivalent) and phenylhydrazine (1.1-1.5 equivalents) in glacial acetic acid for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with water to remove any residual acid and dry it at room temperature.

-

Purify the crude pyrazoline derivative by recrystallization from a suitable solvent like ethanol to obtain the final product.[1]

Biological Activities and Therapeutic Targets

1-Phenyl-3-thienyl-pyrazole derivatives have demonstrated significant potential in several therapeutic areas, primarily due to their ability to interact with key biological targets.

Anticancer Activity

A primary focus of research on these derivatives has been their potent anticancer activity against a variety of human cancer cell lines. The mechanism often involves the inhibition of protein kinases that are critical for cancer cell proliferation and survival.

Key Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream pathways like MAPK and PI3K/Akt, leading to cell proliferation. Certain pyrazole derivatives have been identified as potent EGFR inhibitors.[2][3][4]

-

Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation. Inhibition of CDKs, particularly CDK2, by pyrazole compounds can lead to cell cycle arrest and apoptosis.[1][5][6][7]

-

Phosphoinositide 3-Kinase (PI3K): A key enzyme in the PI3K/Akt/mTOR pathway, which is crucial for cell growth, survival, and metabolism. Thiophene-containing pyrazoline derivatives have shown potent inhibitory activity against PI3K isoforms.[8]

EGFR Signaling Pathway Inhibition:

The following diagram illustrates how 1-phenyl-3-thienyl-pyrazole derivatives can inhibit the EGFR signaling cascade, preventing downstream activation of pro-survival pathways.

CDK-Mediated Cell Cycle Control Interruption:

This diagram shows the role of CDKs in cell cycle progression and how pyrazole derivatives can induce cell cycle arrest.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrazole derivatives against various human cancer cell lines. Lower values indicate higher potency.

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cpd 1 | Thiazolyl-Pyrazoline | A549 (Lung) | 4.41 | [9] |

| Cpd 2 | Thiazolyl-Pyrazoline | T-47D (Breast) | 0.88 | [9] |

| Cpd 3 | Pyrazolo-pyrimidine | HEPG2 (Liver) | 0.31 - 0.71 | [2] |

| Cpd 4 | Pyrazole-Thiophene Hybrid | MCF-7 (Breast) | 6.57 | [4] |

| Cpd 5 | Pyrazole-Thiophene Hybrid | HepG2 (Liver) | 8.86 | [4] |

| Cpd 6 | Thiophene-Pyrazoline | PI3Kγ (Enzyme) | 0.066 | [8] |

| Cpd 7 | Pyrazole Derivative | K562 (Leukemia) | Potent | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Plating: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Many pyrazole derivatives exhibit significant activity against a range of pathogenic bacteria and fungi. The lipophilic nature of the phenyl and thienyl rings often facilitates the penetration of microbial cell membranes.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyrazole derivatives against various microbial strains.

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| P-1 | Escherichia coli | 0.25 | [11] |

| P-2 | Streptococcus epidermidis | 0.25 | [11] |

| P-3 | Aspergillus niger | 1.0 | [11] |

| P-4 | Microsporum audouinii | 0.5 | [11] |

| PT-1 | Bacillus subtilis | 15.63 | [12] |

| PT-2 | Candida albicans | >100 | [12] |

| PZ-1 | Staphylococcus aureus | 62.5 - 125 | [13] |

| PZ-2 | Aspergillus niger | 2.9 - 7.8 | [13] |

Experimental Protocol: Agar Well Diffusion Method

This method is used for the initial screening of antimicrobial activity.

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.

-

Inoculation: Aseptically spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism over the entire surface of the agar plate.

-

Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a known concentration) into each well.

-

Controls: Use a well with the solvent alone (negative control) and another with a standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol) or antifungal (e.g., Fluconazole) as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.[14][15][16]

Anti-inflammatory Activity

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib (a pyrazole-containing drug) being a well-known selective COX-2 inhibitor. The anti-inflammatory action of 1-phenyl-3-thienyl-pyrazoles is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimatize Wistar rats or a similar strain for at least one week before the experiment. Fast the animals overnight before the test.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a reference group receives a standard drug (e.g., Indomethacin or Diclofenac).

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. The formula is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[17][18][19][20]

Conclusion and Future Perspectives

The 1-phenyl-3-thienyl-pyrazole scaffold is a versatile and privileged structure in medicinal chemistry. The derivatives from this class have consistently demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities. Their mechanism of action, particularly as kinase inhibitors, makes them highly relevant for modern drug discovery programs targeting diseases with dysregulated signaling pathways. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity for specific targets, thereby minimizing off-target effects. Further exploration of their pharmacokinetic and pharmacodynamic profiles will be crucial for advancing these promising compounds from preclinical studies to potential clinical applications.

References

- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. mdpi.com [mdpi.com]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. jocpr.com [jocpr.com]

- 16. chemmethod.com [chemmethod.com]

- 17. researchgate.net [researchgate.net]

- 18. inotiv.com [inotiv.com]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. eijppr.com [eijppr.com]

Initial Bioactivity Screening of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive initial bioactivity screening of the novel heterocyclic compound, 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2][3][4][5] This document provides a structured approach to the preliminary in-vitro evaluation of this specific pyrazole-4-carbaldehyde derivative, presenting hypothetical yet plausible screening data, detailed experimental protocols for key assays, and visual workflows to guide laboratory investigation. The objective is to furnish researchers and drug development professionals with a foundational framework for assessing the therapeutic potential of this and similar molecules.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[3][4] The functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. The title compound, this compound (Molecular Formula: C₁₄H₁₀N₂OS, Molecular Weight: 254.31 g/mol [6]), incorporates a phenyl group, a thienyl moiety, and a reactive carbaldehyde group, suggesting a potential for a wide range of biological interactions. The aldehyde functionality, in particular, serves as a versatile synthetic handle for the creation of further derivatives.[7][8] This guide details a hypothetical initial screening to assess its antimicrobial, antioxidant, and anticancer properties.

Synthesis

The synthesis of this compound can be achieved through established methods for pyrazole-4-carbaldehyde synthesis, such as the Vilsmeier-Haack reaction.[7][9][10] This reaction typically involves the formylation of a suitable precursor, such as a hydrazone derivative of an acetophenone, using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][9]

Bioactivity Screening Data

The following tables summarize the hypothetical quantitative data from the initial bioactivity screening of this compound.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Microorganism | Strain (ATCC) | MIC (µg/mL) |

| Gram-positive Bacteria | ||

| Staphylococcus aureus | 25923 | 62.5 |

| Bacillus subtilis | 6633 | 125 |

| Gram-negative Bacteria | ||

| Escherichia coli | 25922 | >250 |

| Klebsiella pneumoniae | 700603 | >250 |

| Fungi | ||

| Candida albicans | 10231 | 125 |

| Aspergillus niger | 16404 | >250 |

Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay)

| Compound | IC₅₀ (µg/mL) |

| This compound | 85.3 |

| Ascorbic Acid (Standard) | 15.8 |

Table 3: Anticancer Activity (MTT Assay)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 45.2 |

| A549 | Lung Carcinoma | 78.9 |

| HeLa | Cervical Carcinoma | 60.7 |

| Doxorubicin (Standard) | Breast Adenocarcinoma | 0.95[11] |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.[12][13][14]

-

Preparation of Bacterial/Fungal Inoculum: Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Incubate the culture at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] Dilute the suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[12]

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.[12]

-

Inoculation and Incubation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganisms with no compound) and a negative control (broth medium only).[12] Seal the plate and incubate for 16-20 hours at the appropriate temperature.[12]

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of the compound to act as a free radical scavenger.[15]

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and protected from light.[15][16]

-

Preparation of Test Samples: Dissolve the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare various dilutions of the test compound and a positive control (e.g., ascorbic acid).[15]

-

Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Then, add an equal volume of the DPPH working solution to each well. Include a blank containing only the solvent and DPPH solution.[15]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15][16]

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[17]

-

Cell Seeding: Seed a mammalian cancer cell line (e.g., MCF-7, A549, or HeLa) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control. Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[12]

-

MTT Addition and Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12][18]

-

Solubilization and Absorbance Measurement: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[12][19] Measure the absorbance at a wavelength between 550 and 600 nm.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualized Workflows and Pathways

Experimental Workflow for Bioactivity Screening

Caption: Workflow for the initial bioactivity screening.

Potential Signaling Pathway Modulation by Pyrazole Derivatives

Pyrazole derivatives have been shown to interact with various signaling pathways, contributing to their anticancer effects. One such pathway is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Some pyrazole carbaldehyde derivatives have been identified as PI3 kinase inhibitors.[11]

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion

This technical guide provides a framework for the initial bioactivity screening of this compound. The hypothetical data presented suggests that this compound may possess moderate antimicrobial activity against Gram-positive bacteria and certain fungi, modest antioxidant properties, and potential cytotoxic effects against various cancer cell lines. These preliminary findings, supported by detailed experimental protocols and workflow diagrams, warrant further investigation, including mechanism of action studies, structural optimization, and in-vivo efficacy evaluation, to fully elucidate the therapeutic potential of this pyrazole derivative.

References

- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. jocpr.com [jocpr.com]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. atcc.org [atcc.org]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Substituted Pyrazole-4-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazole-4-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their inherent structural features make them valuable precursors in drug discovery, with applications ranging from anti-inflammatory and analgesic to antimicrobial and anticancer agents. This guide provides a comprehensive overview of the discovery and synthesis of these important compounds, with a focus on the prevalent Vilsmeier-Haack reaction, detailed experimental protocols, and their biological significance.

Discovery and Significance

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The introduction of a formyl group at the C4 position significantly enhances the synthetic utility of the pyrazole ring, allowing for a variety of subsequent chemical transformations. This has led to the development of numerous compounds with diverse pharmacological activities. Notably, the pyrazole core is found in several marketed drugs, highlighting its therapeutic potential. The discovery that substituted pyrazole-4-carbaldehydes can be efficiently synthesized has spurred extensive research into their derivatization and evaluation as potential therapeutic agents.

Synthetic Methodologies: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[1][2] This reaction typically involves the use of a Vilsmeier reagent, which is formed in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2] The electrophilic Vilsmeier reagent then attacks the electron-rich C4 position of the pyrazole ring to yield the corresponding 4-carbaldehyde.

An alternative and equally effective approach involves the Vilsmeier-Haack cyclization of hydrazones.[3][4] In this one-pot reaction, a suitable hydrazone is treated with the Vilsmeier reagent, leading to simultaneous cyclization and formylation to afford the 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[3] This method offers a convergent and efficient route to a diverse range of substituted pyrazole-4-carbaldehydes.

Experimental Workflow: Vilsmeier-Haack Synthesis

The general workflow for the synthesis of substituted pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, either by direct formylation of a pyrazole or by cyclization of a hydrazone, is depicted below.

References

- 1. ijrar.org [ijrar.org]

- 2. ClinPGx [clinpgx.org]

- 3. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]

A Technical Guide to the Theoretical Electronic Structure of Thienyl-Pyrazoles: Computational Insights for Drug Discovery

Abstract: Thienyl-pyrazole scaffolds are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and antioxidant agents. Understanding the electronic structure of these molecules is paramount for elucidating their reactivity, stability, and mechanisms of biological action. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the theoretical methods used to study the electronic properties of thienyl-pyrazoles. It details the standard computational protocols, summarizes key quantitative findings from the literature, and illustrates the logical workflows and structure-activity relationships that guide the rational design of novel thienyl-pyrazole-based therapeutics.

Introduction to Thienyl-Pyrazoles

The fusion of thiophene and pyrazole rings creates a heterocyclic system of significant interest in drug discovery. Pyrazole derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities.[1] The thiophene moiety, with its unique electronic properties conferred by the sulfur atom, can enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, improving target binding and specificity.[2]

Theoretical and computational studies, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting the electronic characteristics of these molecules before their synthesis.[2][3] By calculating properties such as frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and other reactivity descriptors, researchers can gain predictive insights into a molecule's stability, reactivity, and potential for interaction with biological targets.[3] This computational pre-screening accelerates the drug discovery process by prioritizing candidates with the most promising electronic profiles for synthesis and further testing.

Core Molecular Structure

The foundational structure of a thienyl-pyrazole consists of a thiophene ring linked to a pyrazole ring. The specific linkage and substitution patterns on both rings give rise to a vast library of derivatives with diverse chemical and biological properties. A generalized representation of the scaffold is depicted below.

Theoretical and Computational Protocols

The investigation of the electronic structure of thienyl-pyrazoles is predominantly carried out using in silico computational experiments. Density Functional Theory (DFT) stands out as the most common and reliable method for this purpose.[3][4]

A typical computational workflow for analyzing a novel thienyl-pyrazole derivative involves several key steps:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule, i.e., its lowest energy state. This is achieved using a selected DFT functional and basis set, such as the widely used B3LYP functional with a 6-31G(d) or higher basis set.[3] The optimization process iteratively adjusts the atomic coordinates until a minimum on the potential energy surface is located.

-

Frequency Calculation: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is stable.

-

Calculation of Electronic Properties: With the optimized geometry, a single-point energy calculation is performed to derive the key electronic properties.[2] This includes:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.[3]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface to visualize the charge distribution.[5]

-

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity are derived from the HOMO and LUMO energies.[6]

-

-

Analysis and Interpretation: The calculated data is analyzed to predict the molecule's chemical behavior and potential for biological activity.

Commonly Used Software and Methods:

-

Software: Gaussian, ORCA, and other quantum chemistry packages are standard tools for these calculations.[2]

-

Basis Sets: Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Ahlrichs-style basis sets (e.g., def2-TZVP) are frequently employed.[1][4]

The following diagram illustrates this standard computational workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. primeopenaccess.com [primeopenaccess.com]

- 5. researchgate.net [researchgate.net]

- 6. uomphysics.net [uomphysics.net]

Methodological & Application

Application Note and Protocol: Vilsmeier-Haack Synthesis of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and this particular compound serves as a valuable intermediate for the synthesis of various biologically active molecules. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[1] This application note outlines the necessary reagents, reaction conditions, and purification methods, and includes characterization data to ensure the successful synthesis and identification of the target compound.

Data Presentation

A summary of the key quantitative data for the product and typical reaction parameters is presented in the table below.

| Parameter | Value | Reference |

| Product Information | ||

| Molecular Formula | C₁₄H₁₀N₂OS | [2] |

| Molecular Weight | 254.31 g/mol | [2] |

| Appearance | Pale yellow to light brown solid | [3] |

| Reaction Parameters | ||

| Vilsmeier Reagent | Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF) | [4][5] |

| Typical Reaction Temperature | 60-120 °C | [4][6] |

| Typical Reaction Time | 2-12 hours | [6][7] |

| Typical Yield | Good to Excellent | [4][6] |

Experimental Protocol

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of pyrazole derivatives.[4][6][8]

Materials:

-

1-Phenyl-3-(2-thienyl)-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Ethyl acetate or other suitable organic solvent for extraction

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for column chromatography elution

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Heating mantle or oil bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (3-5 equivalents). Cool the flask in an ice bath to 0-5 °C. To this, add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise with constant stirring, ensuring the temperature does not rise above 10 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed. Stir the mixture at this temperature for 30-60 minutes.

-

Formylation Reaction: Dissolve the starting material, 1-Phenyl-3-(2-thienyl)-1H-pyrazole (1 equivalent), in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 4-6 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8. A precipitate of the crude product may form.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization:

The structure of the synthesized compound can be confirmed using various spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8][9]

Visualization

The following diagram illustrates the experimental workflow for the Vilsmeier-Haack synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Page loading... [guidechem.com]

- 3. jpsionline.com [jpsionline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. chemmethod.com [chemmethod.com]

- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde and Related Derivatives in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction